molecular formula C9H12O2 B034888 2-Ethyl-5-methoxyphenol CAS No. 19672-02-7

2-Ethyl-5-methoxyphenol

Cat. No. B034888
CAS RN: 19672-02-7
M. Wt: 152.19 g/mol
InChI Key: HPURPVUTEGLILL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethyl-5-methoxyphenol and related compounds involves various chemical reactions, including the Wittig reaction and other methods tailored to introduce specific functional groups or achieve desired structural modifications. For instance, the synthesis of 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol was performed in absolute ethanol, highlighting a method to synthesize derivatives of 2-Ethyl-5-methoxyphenol through imine formation and subsequent reactions with metal complexes (W. Li-fen, 2011).

Scientific Research Applications

Total Synthesis of Natural Products

  • Field : Organic Chemistry
  • Application : 2-methoxyphenol derivatives are used in the total synthesis of natural products . They are easily accessible and contain highly functional moieties like alkene, diene, carbonyl, enone, and dienone .
  • Methods : The Diels-Alder adducts of masked ortho-benzoquinone (MOB), which can be easily prepared from 2-methoxyphenol derivatives, perform high regio- and stereoselectivity and are generated under mild conditions .
  • Results : The Diels-Alder adducts possess unique features such as regio- and stereoselectivity and at least four contiguous stereogenic centers in one step .

Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Field : Material Science
  • Application : m-Aryloxy phenols, which can be synthesized from 2-methoxyphenol, are used as antioxidants, ultraviolet absorbers, and flame retardants .
  • Methods : m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Results : These compounds have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Synthesis of Bioactive Natural Products and Conducting Polymers

  • Field : Organic Chemistry
  • Application : Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
  • Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .

Skin Depigmentation

  • Field : Dermatology
  • Application : Mequinol, a derivative of 2-methoxyphenol, is a common active ingredient in topical drugs used for skin depigmentation .
  • Methods : As a topical drug, mequinol is often mixed with tretinoin, a topical retinoid . A common formulation for this drug is an ethanolic solution of 2% mequinol and 0.01% tretinoin by mass .
  • Results : Dermatologists commonly prescribe the drug to treat liver spots .

Flavoring Agent

  • Field : Food Science
  • Application : Guaiacol, a derivative of 2-methoxyphenol, contributes to the flavor of many substances such as whiskey and roasted coffee .
  • Methods : Guaiacol is a common product of the pyrolysis of wood and is often used as a flavoring agent in food and beverages .
  • Results : The compound is present in wood smoke, resulting from the pyrolysis of lignin .

Synthesis of Complex m-Aryloxy Phenols

  • Field : Organic Chemistry
  • Application : Innovative synthetic methods have been developed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
  • Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results : These methods have allowed for the preparation of complex m-aryloxy phenols that impart specific properties to these compounds .

Future Directions

The future directions for 2-Ethyl-5-methoxyphenol could involve further exploration of its potential biological activities, given the known antimicrobial and antioxidant actions of related compounds . Additionally, the development of more efficient synthesis methods could be a focus of future research .

properties

IUPAC Name

2-ethyl-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPURPVUTEGLILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501488
Record name 2-Ethyl-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-methoxyphenol

CAS RN

19672-02-7
Record name 2-Ethyl-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 36.70 g (120.4 mmol) of 2-acetyl-5-methoxyphenol (1) was combined with 20.13 ml (144.4 mmol) of triethylamine in 150 mL of anhydrous THF. The reaction mixture was cooled to 0° C., and 13.81 ml (144.4 mmol) of ethyl chloroformate was added dropwise to the reaction mixture over a 30 minute period. The reaction mixture was allowed to stir for an additional 30 minutes. The resultant white solids were filtered. A solution of 13.64 g (361.1 mmol) of sodium borohydride in 200 ml of water was added dropwise to the filtrate over a period of 45 minutes at a temperature of 5-10° C. The reaction mixture was allowed to warm to room temperature and stirred for 1.5 hours. The resultant solution was acidified to pH 2 with 1M HCl and extracted with ether (1×250 ml). The ether layer was then extracted with 10% sodium hydroxide (5×100 mL). The combined base extracts were acidified with concentrated HCl and extracted with ether. The combined ether extracts were washed with water (1×100 ml), dil NaHCO3 (1×100 ml) and brine (1×100 mL), dried over sodium sulfate, filtered and concentrated in vacuo to yield 18.37 g of crude product, 2-ethyl-5-methoxyphenol (2), as a colorless oil. The crude product was used in Preparation 2 below.
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
20.13 mL
Type
reactant
Reaction Step Two
Quantity
13.81 mL
Type
reactant
Reaction Step Three
Quantity
13.64 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

1-(4-Methoxy-2-hydroxy-phenyl)-ethanone (11.0 g) was dissolved in MeOH (100 mL), treated with 10 wt % Pd/C (4.0 g, Degussa type) and stirred under a balloon of H2 for 24 hours. The reaction mixture was filtered through a pad of celite washing with EtOAc. The filtrate was concentrated to give the product as an oil (10.0 g). 1H NMR (300 MHz, CDCl3): δ 1.20 (t, J=7.85 Hz, 3 H) 2.60- (q, J=6.22 Hz 2 H), 3.75 (s, 3 H), 6.40 (dd, J=9.04 Hz, 2.64 Hz, 1 H), 6.45 (d, J=2.64 Hz, 1 H) 7.00 (d, J=8.29 Hz, 1 H), 12.90 (s, 1 H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-5-methoxyphenol
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